molecular formula C21H19FO7 B1355508 ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate

((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate

Cat. No.: B1355508
M. Wt: 402.4 g/mol
InChI Key: XSDAYCCHILKDKY-WYKVRPKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate is a synthetic compound derived from ribose, a naturally occurring sugar. This compound is characterized by the substitution of a fluorine atom at the 3rd position of the ribose ring, and the acetylation and benzoylation at specific positions. It is primarily used in the synthesis of nucleoside analogues, which are crucial in medicinal chemistry for their antiviral and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate involves multiple steps:

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of compounds derived from ((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate involves the inhibition of DNA and RNA synthesis. The fluorinated nucleosides mimic natural nucleosides and get incorporated into the DNA or RNA strands, leading to chain termination and inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-deoxy-D-ribofuranose 1-acetate 2,3,5-tribenzoate
  • 2-Deoxy-2-fluoro-D-ribofuranose derivatives

Uniqueness

((2R,3R,4S)-5-Acetoxy-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-yl)methylbenzoate is unique due to its specific substitution pattern and protecting groups, which make it a versatile intermediate for the synthesis of various nucleoside analogues. Its fluorine substitution at the 3rd position enhances its stability and biological activity compared to non-fluorinated analogues .

Properties

Molecular Formula

C21H19FO7

Molecular Weight

402.4 g/mol

IUPAC Name

[(2R,3R,4S)-5-acetyloxy-4-benzoyloxy-3-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H19FO7/c1-13(23)27-21-18(29-20(25)15-10-6-3-7-11-15)17(22)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3/t16-,17-,18-,21?/m1/s1

InChI Key

XSDAYCCHILKDKY-WYKVRPKTSA-N

Isomeric SMILES

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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